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Executive Summary
Hydroxysafflor Yellow A (HSYA) is the principal bioactive quinochalcone C-glycoside

extracted from the flowers of Carthamus tinctorius L. (safflower). This document provides an in-

depth technical overview of HSYA, covering its chemical structure, physicochemical properties,

synthesis, and analytical methodologies. A significant focus is placed on its pharmacological

activities, particularly its mechanisms of action involving key cellular signaling pathways. This

guide consolidates quantitative data into structured tables and provides detailed experimental

protocols and visual diagrams to support research and development efforts.

Chemical Identity and Physicochemical Properties
HSYA is a unique flavonoid distinguished by its C-glycosylated quinochalcone structure. Initially

isolated and characterized, its precise structure, including its keto-enol tautomerism, was later

refined using advanced NMR techniques.[1][2]

2.1 Structure and Chemical Formula

Chemical Name: (6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-

enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-

4-ene-1,3-dione[3]
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Molecular Formula: C₂₇H₃₂O₁₆[4][5]

Molecular Weight: 612.53 g/mol [3][6]

Classification: Quinochalcone C-Glycoside[4][5]

HSYA exists as a yellow amorphous powder.[4][5] Its structure features two keto-enol

tautomers, with the 1-enol-3,7-diketo form being the preferred tautomer in solution.[1][2] This

structural feature is critical for its chemical reactivity and biological activity.

2.2 Physicochemical Characteristics

HSYA's utility is influenced by its solubility and stability profile. It is highly soluble in water and

soluble in solvents like DMSO, methanol, and ethanol, but poorly soluble in lipophilic organic

solvents such as ethyl acetate, benzene, and chloroform.[4][5][7]

However, HSYA is chemically unstable and prone to degradation under specific conditions,

including:

Alkaline pH: Rapid degradation occurs under alkaline conditions.[4]

High Temperature: Elevated temperatures accelerate its degradation.[4][5]

Light Exposure: Illumination can lead to the breakdown of the molecule.[4][5]

This instability presents significant challenges for its extraction, formulation, and oral

administration, contributing to its low bioavailability.[4][5][7]

Biosynthesis and Chemical Synthesis
3.1 Biosynthetic Pathway

The biosynthesis of HSYA in Carthamus tinctorius is a complex enzymatic process, though the

complete pathway is still under investigation.[4][5] The proposed pathway begins with the

condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA by

chalcone synthase (CHS) to form a chalcone precursor.[3][5] This is followed by a series of

enzymatic modifications including hydroxylation, di-C-glycosylation, and dearomatization to

yield the final HSYA structure.[8] Key enzymes recently identified as crucial for HSYA
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biosynthesis include CtF6H (6-hydroxylation), CtCHI1 (isomerization), CtCGT (di-C-

glycosyltransferase), and Ct2OGD1 (dioxygenase).[8]
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Caption: Proposed biosynthetic pathway of HSYA.

3.2 Chemical Synthesis

Chemical synthesis provides an alternative route to obtain HSYA, bypassing the limitations of

natural extraction. An oxidative synthesis pathway has been developed, which offers a rapid

and efficient method for its production.[4][5] Additionally, a chemo-enzymatic approach has

been successfully used to synthesize 8,9-dihydrohydroxysafflor yellow A (dh-HSYA), an

analogue of HSYA, starting from a biosynthesized precursor.[9][10]

Experimental Protocols
4.1 Extraction from Carthamus tinctorius L.

Multiple methods have been developed to extract HSYA from safflower, with varying efficiency

and yield.
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Protocol 1: Traditional Water Immersion

Material: Dried and powdered safflower petals.

Solvent: Deionized water.

Procedure: Immerse the powdered petals in water at a specified solid-to-liquid ratio. Heat

the mixture for a defined period (e.g., 1-2 hours) with constant stirring.

Separation: Filter the mixture to remove solid plant material.

Concentration: Concentrate the aqueous extract under reduced pressure.

Note: This method is simple but suffers from low yields (typically <1%) and significant

degradation of HSYA due to prolonged heating.[4][5]

Protocol 2: Optimized Microwave-Assisted Extraction (MAE)

Material: Dried and powdered safflower petals.

Solvent: Deionized water.

Parameters: Set a solid-to-liquid ratio of 1:100 (g/mL).

Procedure: Subject the sample to microwave irradiation at 70°C for 3 cycles of 20 minutes

each.

Processing: Cool, filter, and concentrate the extract.

Note: This method significantly improves the extraction yield to approximately 6.96% and

reduces extraction time.[4][7]

Protocol 3: Matrix Solid-Phase Dispersion (MSPD)

Material: Dried and powdered safflower petals.

Dispersant: A solid support material (e.g., C18 silica).

Procedure: Blend the plant material with the dispersant. Pack the mixture into a column.
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Elution: Elute HSYA from the matrix using an appropriate solvent.

Note: MSPD has been shown to achieve the highest yields, reaching up to 14.89%, with

minimal consumption of raw materials.[4]

4.2 Analytical Methodologies

Accurate quantification and characterization of HSYA are critical for research and quality

control.
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Caption: General workflow for HSYA extraction and analysis.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

System: A standard HPLC system with a UV/DAD detector.
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Column: Agilent Zorbax SB C18 (4.6 mm × 150 mm, 5 μm) or equivalent.

Mobile Phase: Isocratic elution with a mixture of methanol and 0.2 mM ammonium acetate

(e.g., 70:30, v/v).

Flow Rate: 0.4 mL/min.

Detection: UV detection at 403 nm.

Sample Preparation: Dissolve the extracted and purified sample in the mobile phase, filter

through a 0.22 µm membrane, and inject.

Quantification: Use an external standard calibration curve with a certified HSYA reference

standard.

Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

System: An HPLC or UPLC system coupled to a tandem mass spectrometer with an

electrospray ionization (ESI) source.

Chromatography: Utilize conditions similar to the HPLC protocol, often with gradient

elution (e.g., acetonitrile and 0.1% formic acid in water) for better separation.

Ionization Mode: Negative ESI mode is typically used.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transition: Monitor the specific transition for HSYA, which is m/z 611.3 → 491.2.

Application: This method provides high sensitivity and selectivity, making it ideal for

quantifying HSYA in complex biological matrices like plasma and urine.

Quantitative Data
Table 1: Pharmacokinetic Parameters of HSYA
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Species
Dose &
Route

Cmax
(mg/L)

t½ (h)
Plasma
Protein
Binding (%)

Reference

Human 35 mg, IV 2.02 ± 0.18 3.32 48.0 - 54.6 [4][5]

Human 70 mg, IV 7.47 ± 0.67 3.32 48.0 - 54.6 [4][5]

Human 140 mg, IV 14.48 ± 4.70 3.32 48.0 - 54.6 [4][5]

| Rat | 3 mg/kg, IV | - | - | 48.0 - 54.6 |[9] |

Table 2: Extraction Yields of HSYA from Carthamus tinctorius L.

Extraction Method Yield (%) Reference

Water Immersion 0.023 - 0.066 [4][5]

Smashing Tissue Extraction 1.359 [5]

Microwave-Assisted Extraction

(MAE)
6.96 [4][5][7]

Ultrasound Extraction 12.25 [4][5]

Soxhlet Extraction 13.09 [4][5]

| Matrix Solid-Phase Dispersion (MSPD) | 14.89 |[4][5] |

Table 3: Validation Parameters for HSYA Analytical Methods
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Method
Linearity
Range

Correlation
(r/r²)

LOD LOQ Reference

LC-MS/MS
(Human
Plasma)

1 - 1,000
ng/mL

≥0.999 - - [4][5]

UPLC-TOF-

MS
- r² ≥ 0.9992 35.2 ng/mL - [4][5]

HPTLC
61.0 - 793

ng/spot
r = 0.9991 59 ng/spot 169 ng/spot [3]

| RP-HPLC (Rat Plasma) | 0.03 - 2.56 mg/L | - | 10 µg/L | 30 µg/L |[11] |

Table 4: Pharmacological Activity of HSYA in in vitro Models
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Activity
Cell Line /
Model

Effective
Concentration
Range

Observed
Effect

Reference

Anti-
inflammatory

Human
Chondrocytes

2.5 - 40 µM

Inhibition of
NO, PGE2,
COX-2, TNF-α,
IL-6, iNOS

[4]

Anticancer

A549 & H1299

Lung Cancer

Cells

5 - 20 µM

Suppression of

proliferation and

induction of

apoptosis

Anticancer

HCT116

Colorectal

Cancer Cells

25 - 100 µM

Inhibition of

viability,

migration, and

invasion

[12]

Anticancer
BGC-823 Gastric

Cancer Cells
100 µM

Inhibition of

proliferation and

induction of

apoptosis

[10]

| Anti-fibrotic | MRC-5 Lung Fibroblasts | 5 - 45 µM | Inhibition of TGF-β1-induced proliferation

and migration |[9] |

Pharmacological Activities and Signaling Pathways
HSYA exhibits a wide range of pharmacological activities, primarily attributed to its anti-

inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties. These effects are

mediated through the modulation of several key intracellular signaling pathways.

6.1 Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

HSYA demonstrates potent anti-inflammatory activity by suppressing the production of pro-

inflammatory mediators. In models of inflammation, HSYA dose-dependently inhibits the

expression of nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), tumor
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necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] This is achieved primarily through the

inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)

signaling cascades. HSYA prevents the activation and nuclear translocation of NF-κB p65 and

suppresses the phosphorylation of key MAPK proteins, including p38, extracellular signal-

regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4]
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Caption: HSYA's inhibition of NF-κB and MAPK pathways.
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6.2 Cell Proliferation and Survival: PI3K/Akt/mTOR Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR)

pathway is a central regulator of cell survival, proliferation, and apoptosis. HSYA has been

shown to inhibit this pathway in various cell types, including cancer cells and vascular smooth

muscle cells.[1][6][13] It suppresses the phosphorylation of both Akt and mTOR, leading to

downstream effects such as the induction of apoptosis and the inhibition of cell proliferation and

migration.[1][13] This mechanism is a key contributor to HSYA's potential anticancer and

vasoprotective effects.
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Caption: HSYA's inhibition of the PI3K/Akt/mTOR pathway.

6.3 Anti-Fibrotic Effects: TGF-β1/Smad Pathway Inhibition
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Transforming growth factor-beta 1 (TGF-β1) is a potent pro-fibrotic cytokine that drives the

activation of fibroblasts and the excessive deposition of extracellular matrix (ECM). HSYA has

demonstrated significant anti-fibrotic effects by directly interfering with the TGF-β1/Smad

signaling pathway.[2][10] It inhibits TGF-β1-induced fibroblast proliferation and differentiation

into myofibroblasts. Mechanistically, HSYA suppresses the phosphorylation of the key

downstream mediators Smad2 and Smad3, preventing their nuclear translocation and

subsequent activation of pro-fibrotic gene transcription, such as collagen I.[2][10][13]
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Caption: HSYA's inhibition of the TGF-β1/Smad pathway.
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Conclusion and Future Directions
Hydroxysafflor Yellow A is a quinochalcone C-glycoside with significant therapeutic potential,

underscored by its potent anti-inflammatory, anti-fibrotic, and anti-proliferative activities. Its

mechanisms of action are multifaceted, involving the inhibition of critical signaling pathways

such as NF-κB, MAPK, PI3K/Akt, and TGF-β1/Smad. While promising, the clinical development

of HSYA is hampered by its inherent chemical instability and low oral bioavailability.

Future research should focus on the development of novel drug delivery systems and

formulation strategies to overcome these limitations. Further elucidation of its molecular targets

and a more precise quantification of its potency (e.g., IC₅₀/EC₅₀ values) across a wider range of

biological assays will be crucial for its advancement as a therapeutic agent. The

comprehensive data and protocols presented in this guide aim to facilitate these ongoing and

future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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